molecular formula C30H34Br4N2O4 B1592748 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 954374-43-7

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B1592748
CAS No.: 954374-43-7
M. Wt: 806.2 g/mol
InChI Key: UNEXNPKMEOJLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound. It belongs to a class of brominated aromatic compounds with significant interest in both industrial applications and scientific research due to its unique chemical properties. The tetraone structure embedded within this compound imparts it with various functional attributes, making it a key player in specialized fields such as materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves multiple steps:

  • Bromination: : The initial bromination step introduces the bromine atoms onto the aromatic ring. This typically involves the use of bromine or bromine-based reagents under controlled conditions.

  • Alkylation: : Following bromination, the dioctyl groups are introduced through alkylation. This step often requires a strong base and an appropriate octylating agent.

  • Cyclization: : The final step involves the cyclization of the intermediate compounds to form the tetrabromo and tetraone structures. This step usually requires a combination of heat and specific catalysts to facilitate the formation of the final product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Continuous flow reactors and automation play significant roles in scaling up the production while maintaining product purity and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or chromium trioxide.

  • Reduction: : It can be reduced using agents like sodium borohydride, leading to the formation of partially hydrogenated derivatives.

  • Substitution: : The bromine atoms in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.

  • Reducing Agents: : Sodium borohydride.

  • Nucleophiles: : Ammonia, alkyl amines.

Major Products

The reactions typically result in products such as partially oxidized or reduced derivatives and substituted compounds where bromine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

This compound serves as a precursor for synthesizing advanced organic materials. It's widely used in the development of organic semiconductors and conductive polymers.

Biology

In biological research, it acts as a molecular probe for studying protein-ligand interactions due to its robust aromatic structure and functional groups.

Medicine

There is growing interest in its potential as a therapeutic agent due to its unique interaction with biological macromolecules. Studies are ongoing to explore its efficacy in drug delivery systems.

Industry

Industrially, it finds applications in the manufacture of flame retardants and high-performance materials due to its stability and bromine content.

Mechanism of Action

The compound interacts with various molecular targets primarily through its bromine atoms and aromatic rings. These interactions often involve electron transfer processes, which are critical in its role as an organic semiconductor. In biological systems, it binds to proteins and nucleic acids, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9,9-dioctylfluorene-4,5-dione

  • 4,5-Dibromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

Compared to these compounds, 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone stands out due to its higher bromine content, which enhances its electron-withdrawing capacity and increases its utility in various high-performance applications. The dioctyl groups also impart greater solubility in organic solvents, facilitating its use in diverse industrial processes.

This detailed composition and the distinct structural elements truly set it apart in the realm of advanced organic compounds.

Properties

IUPAC Name

2,3,9,10-tetrabromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34Br4N2O4/c1-3-5-7-9-11-13-15-35-27(37)19-17-18-21(25(33)23(19)31)29(39)36(16-14-12-10-8-6-4-2)30(40)22(18)26(34)24(32)20(17)28(35)38/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXNPKMEOJLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CCCCCCCC)Br)Br)C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Br4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635249
Record name 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954374-43-7
Record name 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 2
Reactant of Route 2
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 3
Reactant of Route 3
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 4
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 5
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 6
Reactant of Route 6
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.